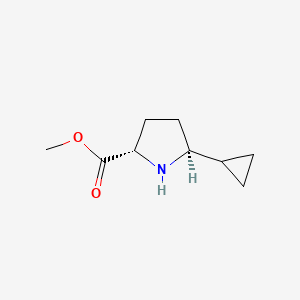

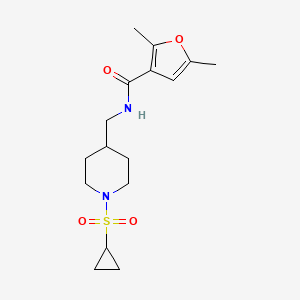

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in 1-methyl-1H-pyrrol-2-yl . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely involve the linkage of the pyrrole and furan rings, similar to the structures found in related compounds .Chemical Reactions Analysis

Again, while specific reactions involving “N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide” are not available, related compounds have been involved in various chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported .Aplicaciones Científicas De Investigación

Catalytic Conversion of Furans and Pyrroles

Research highlights the development of stereoselective cyclopropanations of furans and pyrroles as a facile entry into donor-acceptor substituted cyclopropanes. These building blocks have been applied for synthesizing various natural products and analogues, such as paraconic acids, sesquiterpene lactones, pyrrolidinones, and conformationally restricted β-amino acids, demonstrating the compound's significance in synthetic organic chemistry (Reiser, 2016).

Intramolecular Cyclisation of Functionalised Heteroaryllithiums

Another study focused on the smooth intramolecular cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides, leading to novel indolizinone-based compounds. This process highlights the compound's utility in generating complex heterocyclic structures, essential in medicinal chemistry and drug design (Ruiz, Lete, & Sotomayor, 2006).

Transformations in Acidic Media

Research on acid-catalyzed transformations of specific carboxamides revealed the formation of new fused heterocyclic systems. This work underscores the chemical versatility of furan derivatives and their role in synthesizing novel heterocyclic compounds, which could have various pharmacological applications (Stroganova, Vasilin, & Krapivin, 2016).

Synthesis of Furan-Fused Heterocycles

A study reported the synthesis of a novel class of furan-fused heterocycles, highlighting the compound's role in creating new chemical entities. These synthesized compounds could serve as potential scaffolds for developing new drugs or materials with unique properties (Ergun et al., 2014).

PET Imaging of Microglia

The compound's application extends into biomedical imaging, where a specific derivative was identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This application illustrates the compound's potential in non-invasively imaging neuroinflammation and contributing to the understanding and treatment of various neuropsychiatric disorders (Horti et al., 2019).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The presence of a pyrrole ring in its structure suggests potential interactions with biological macromolecules .

Biochemical Pathways

Given the compound’s structure, it may potentially influence pathways involving pyrrole-containing compounds .

Pharmacokinetics

The compound’s molecular weight (as suggested by its formula: C9H12N2O

Result of Action

Some studies suggest potential activity against cancer cells , but these findings need further validation.

Action Environment

Factors such as pH, temperature, and the presence of other biological molecules could potentially affect the compound’s activity .

Propiedades

IUPAC Name |

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-15-8-2-4-12(15)10-16(11-6-7-11)14(17)13-5-3-9-18-13/h2-5,8-9,11H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFHDUADIGWDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine](/img/structure/B3007295.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)

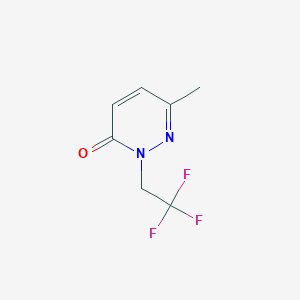

![1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3007303.png)

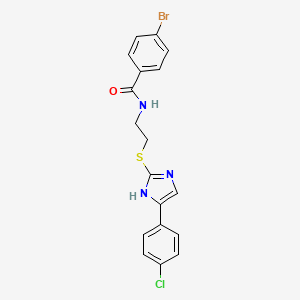

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)

![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)